N-[(2-carbamoylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide
Overview
Description
N-[(2-carbamoylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide is a complex organic compound with the molecular formula C15H11ClIN3O2S. This compound is known for its unique structure, which includes a combination of carbamoyl, carbamothioyl, chloro, and iodo functional groups. It has a significant molecular mass of 459.689 Da .
Preparation Methods
The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route often includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chloro-5-iodobenzoic acid with appropriate amines under controlled conditions.
Introduction of Carbamoyl and Carbamothioyl Groups:
Chemical Reactions Analysis
N-[(2-carbamoylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium iodide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
N-[(2-carbamoylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor in industrial applications
Mechanism of Action
The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
N-[(2-carbamoylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide can be compared with similar compounds such as:
N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxybenzamide: This compound has a similar structure but with a methoxy group instead of a chloro and iodo group, leading to different chemical properties and reactivity.
N-[(2-carbamoylphenyl)carbamothioyl]-3-methoxybenzamide: Another similar compound with a methoxy group at a different position, affecting its biological activity and applications.
N-(2-carbamoylphenyl)thiophene-2-carboxamide: This compound has a thiophene ring instead of the benzamide core, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-carbamoylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClIN3O2S/c16-11-6-5-8(17)7-10(11)14(22)20-15(23)19-12-4-2-1-3-9(12)13(18)21/h1-7H,(H2,18,21)(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJRVGFVTLKYLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClIN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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